molecular formula C6H6IN B177236 3-Iodo-5-methylpyridine CAS No. 15366-64-0

3-Iodo-5-methylpyridine

Cat. No.: B177236
CAS No.: 15366-64-0
M. Wt: 219.02 g/mol
InChI Key: IVOSKAZLMNKWOS-UHFFFAOYSA-N
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Description

3-Iodo-5-methylpyridine is an organic compound with the molecular formula C₆H₆IN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by iodine and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methylpyridine typically involves halogenation reactions. One common method is the iodination of 5-methylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and halide salts.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.

    Oxidation and Reduction Reactions: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and organolithium compounds.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

  • Substituted pyridines with various functional groups.
  • Biaryl compounds from coupling reactions.
  • Carboxylic acids or alkanes from oxidation or reduction of the methyl group.

Scientific Research Applications

3-Iodo-5-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methylpyridine and its derivatives depends on the specific application and target. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity and selectivity towards the target, while the methyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    3-Bromo-5-methylpyridine: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.

    3-Chloro-5-methylpyridine: Contains a chlorine atom, offering different chemical properties and uses.

    5-Methylpyridine: Lacks the halogen substituent, making it less reactive in certain types of chemical reactions.

Uniqueness: 3-Iodo-5-methylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher atomic weight compared to bromine and chlorine make it more suitable for specific applications, such as in radiolabeling for imaging studies.

Properties

IUPAC Name

3-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOSKAZLMNKWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555249
Record name 3-Iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15366-64-0
Record name 3-Iodo-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15366-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-5-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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